Teroxirone
Overview
Description
Teroxirone is an experimental triepoxide antitumor agent . It is a triazene triepoxide patented by Shell Internationale Research Maatschappij NV as an antineoplastic agent . Teroxirone alkylates and cross-links DNA, thereby inhibiting DNA replication .
Molecular Structure Analysis
Teroxirone has a molecular formula of C12H15N3O6 . It belongs to the class of organic compounds known as triazinones .Chemical Reactions Analysis
Teroxirone is metabolized by rat liver, but not lung, microsomal preparations by an NADPH-independent pathway . Epoxide hydrolysis metabolites are detected in microsomal incubations, suggesting that epoxide hydrase may be responsible for Teroxirone biotransformation .Physical And Chemical Properties Analysis
Teroxirone has a molecular weight of 297.26 . It is highly lipophilic .Scientific Research Applications
Anticancer Applications in Lung Cancer
Teroxirone has been identified as a promising anticancer agent, particularly in the treatment of human lung cancer. Research indicates that teroxirone induces apoptotic cell death in human non-small cell lung cancer cells (NSCLC). The process involves the suppression of mitochondrial membrane potential (MMP), leading to reactive oxygen species (ROS) production and apoptosis in cells carrying wild-type p53. This indicates the role of teroxirone in activating the ROS-driven intrinsic apoptotic pathway, leading to cell death in NSCLC cells (Wang et al., 2017). Additionally, another study showed that teroxirone inhibited the growth of human NSCLC cells by causing DNA damage and activating p53, which leads to apoptosis (Wang et al., 2013).
Targeting Cancer Stem Cells
Teroxirone also shows potential in targeting cancer stem cells (CSCs), a critical aspect of cancer treatment. A study revealed that teroxirone effectively inhibits the propagation of CSCs in NSCLC by inducing p53, leading to apoptosis. This suggests that teroxirone can reduce the stemness of cancer cells and promote their apoptotic death, enhancing its viability as a therapeutic agent in eradicating human lung cancer (Ni et al., 2018).
Applications in Hepatocellular Carcinoma
In addition to lung cancer, teroxirone has been studied for its effects on hepatocellular carcinoma (HCC), a prevalent form of liver cancer. Research indicates that teroxirone inhibits the growth of HCC cells and induces apoptosis, especially in cells bearing mutant p53. The drug also shows potential in reducing metastatic progression of HCC cells, further affirming its role as a promising anticancer agent (Kim et al., 2018).
Safety And Hazards
Future Directions
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Teroxirone provides a paradigm for rational Peptide-Drug Conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
properties
IUPAC Name |
1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-HLTSFMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318560 | |
Record name | Teroxirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
Record name | TEROXIRONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Teroxirone | |
CAS RN |
59653-73-5, 240408-79-1 | |
Record name | Teroxirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teroxirone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycidyl isocyanurate, (R,R,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teroxirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEROXIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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